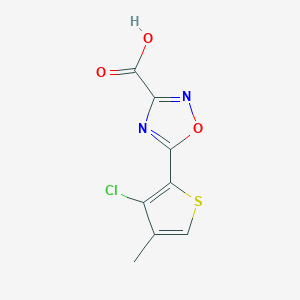
3,4-Difluoro-5-isobutoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Difluoro-5-isobutoxybenzaldehyde: is an organic compound with the molecular formula C11H12F2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions and an isobutoxy group at the 5 position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated benzaldehyde in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, cost, and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Difluoro-5-isobutoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 3,4-Difluoro-5-isobutoxybenzoic acid.
Reduction: 3,4-Difluoro-5-isobutoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,4-Difluoro-5-isobutoxybenzaldehyde is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and resins, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 3,4-Difluoro-5-isobutoxybenzaldehyde would depend on its specific applicationThe isobutoxy group can also influence the compound’s binding affinity to various molecular targets .
Vergleich Mit ähnlichen Verbindungen
3,4-Difluoro-5-iodo-2-isobutoxybenzaldehyde: Similar structure but with an iodine atom instead of a hydrogen at the 2 position.
3,5-Difluoro-4-isobutoxybenzaldehyde: Similar structure but with fluorine atoms at the 3 and 5 positions and the isobutoxy group at the 4 position.
Uniqueness: 3,4-Difluoro-5-isobutoxybenzaldehyde is unique due to its specific substitution pattern, which can lead to different reactivity and properties compared to its analogs
Eigenschaften
Molekularformel |
C11H12F2O2 |
|---|---|
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
3,4-difluoro-5-(2-methylpropoxy)benzaldehyde |
InChI |
InChI=1S/C11H12F2O2/c1-7(2)6-15-10-4-8(5-14)3-9(12)11(10)13/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
AKFUPASLVANZBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(C(=CC(=C1)C=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13080950.png)

![methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13080967.png)





![{[(1,4-Dichloro-3-iodobutan-2-yl)oxy]methyl}benzene](/img/structure/B13080993.png)

![3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine](/img/structure/B13081004.png)


